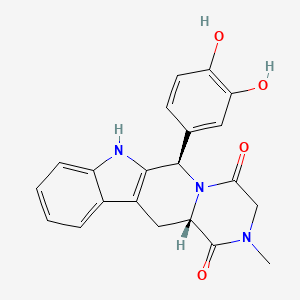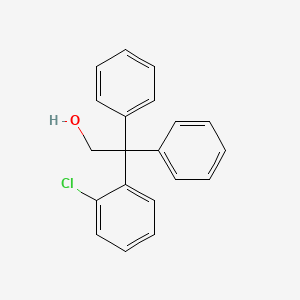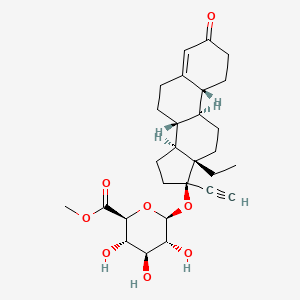
D-(-)-Norgestrel beta-D-Glucuronide Methyl Ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-(-)-Norgestrel beta-D-Glucuronide Methyl Ester: is a synthetic derivative of norgestrel, a progestin used in hormonal contraceptives. This compound is a glucuronide conjugate, which means it is formed by the attachment of glucuronic acid to norgestrel. The addition of the glucuronide moiety enhances the compound’s solubility and facilitates its excretion from the body.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of D-(-)-Norgestrel beta-D-Glucuronide Methyl Ester typically involves the following steps:
Norgestrel Synthesis: Norgestrel is synthesized through a series of chemical reactions starting from estrone or other steroid precursors.
Glucuronidation: Norgestrel is then conjugated with glucuronic acid using glucuronosyltransferase enzymes or chemical methods. This step involves the formation of a glycosidic bond between the hydroxyl group of norgestrel and the carboxyl group of glucuronic acid.
Methyl Esterification: The glucuronide conjugate is further esterified with methanol in the presence of an acid catalyst to form the methyl ester derivative.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity. The final product is purified using techniques like crystallization, chromatography, or recrystallization.
化学反応の分析
Types of Reactions:
Oxidation: D-(-)-Norgestrel beta-D-Glucuronide Methyl Ester can undergo oxidation reactions, where the hydroxyl groups are converted to carbonyl groups.
Reduction: The compound can be reduced to form the corresponding alcohol derivatives.
Substitution: The glucuronide moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted glucuronide derivatives.
科学的研究の応用
Chemistry:
Analytical Chemistry: Used as a reference standard in analytical methods to quantify norgestrel and its metabolites in biological samples.
Synthetic Chemistry: Employed in the synthesis of other steroid derivatives and glucuronide conjugates.
Biology:
Metabolism Studies: Used to study the metabolism and excretion of norgestrel in the body.
Enzyme Studies: Investigated for its interaction with glucuronosyltransferase enzymes.
Medicine:
Pharmacokinetics: Studied to understand the pharmacokinetics and bioavailability of norgestrel in the body.
Drug Development: Explored as a potential prodrug for norgestrel to improve its solubility and excretion.
Industry:
Pharmaceutical Industry: Used in the formulation of hormonal contraceptives and other steroid-based medications.
作用機序
Mechanism of Action: D-(-)-Norgestrel beta-D-Glucuronide Methyl Ester exerts its effects through the following mechanisms:
Progestin Activity: The compound acts as a progestin, binding to progesterone receptors in target tissues and mimicking the effects of natural progesterone.
Glucuronidation: The glucuronide moiety enhances the compound’s solubility and facilitates its excretion through the kidneys.
Molecular Targets and Pathways:
Progesterone Receptors: The compound binds to progesterone receptors in the reproductive system, regulating menstrual cycles and preventing ovulation.
Glucuronosyltransferase Enzymes: The compound is metabolized by glucuronosyltransferase enzymes, leading to its excretion.
類似化合物との比較
Norgestrel: The parent compound of D-(-)-Norgestrel beta-D-Glucuronide Methyl Ester, used in hormonal contraceptives.
Levonorgestrel: A stereoisomer of norgestrel, also used in contraceptives.
Norethindrone: Another progestin used in hormonal contraceptives.
Estradiol Glucuronide: A glucuronide conjugate of estradiol, used in hormone replacement therapy.
Uniqueness:
Enhanced Solubility: The glucuronide moiety enhances the solubility of this compound compared to its parent compound.
Improved Excretion: The methyl ester derivative facilitates easier excretion from the body, reducing the risk of accumulation and potential side effects.
特性
分子式 |
C28H38O8 |
|---|---|
分子量 |
502.6 g/mol |
IUPAC名 |
methyl (2S,3S,4S,5R,6S)-6-[[(8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C28H38O8/c1-4-27-12-10-18-17-9-7-16(29)14-15(17)6-8-19(18)20(27)11-13-28(27,5-2)36-26-23(32)21(30)22(31)24(35-26)25(33)34-3/h2,14,17-24,26,30-32H,4,6-13H2,1,3H3/t17-,18+,19+,20-,21-,22-,23+,24-,26-,27-,28-/m0/s1 |
InChIキー |
XHNBOYYCCGUPEY-IWPXISIVSA-N |
異性体SMILES |
CC[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)OC)O)O)O)CCC5=CC(=O)CC[C@H]35 |
正規SMILES |
CCC12CCC3C(C1CCC2(C#C)OC4C(C(C(C(O4)C(=O)OC)O)O)O)CCC5=CC(=O)CCC35 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


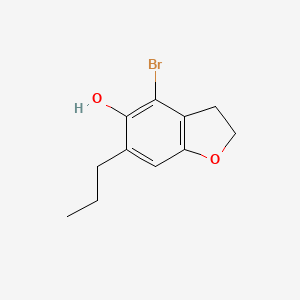
![(2S,3S,4S,5R,6R)-6-[1-[4-[2-(2,6-dimethylanilino)-2-oxoethyl]piperazin-1-yl]-3-(2-methoxyphenoxy)propan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13849468.png)
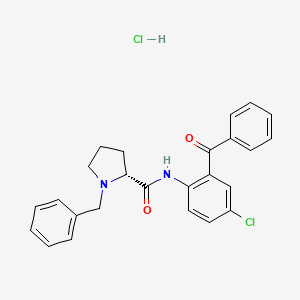
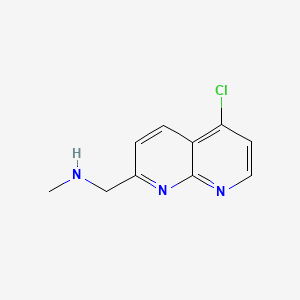
![N-Demethyl-6-O-methyl-N-[(phenylmethoxy)carbonyl]-, 2'-(phenylmethyl carbonate) Erythromycin](/img/structure/B13849501.png)
![[6-Hydroxy-2,3,4,5-tetra(prop-2-enoyloxy)hexyl] prop-2-enoate](/img/structure/B13849509.png)
![(S)-1-[[1-Carboxy-2-(1H-imidazol-4-yl)ethyl]amino]-1-deoxy-D-fructose;D-1-[(1-Carboxy-2-imidazol-4-ylethyl)amino]-1-deoxy-fructose](/img/structure/B13849511.png)
![4-[4-[5-fluoro-4-(5-fluoro-2-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-3,6-dihydro-2H-pyridin-1-yl]cyclohexane-1-carboxylic acid](/img/structure/B13849512.png)
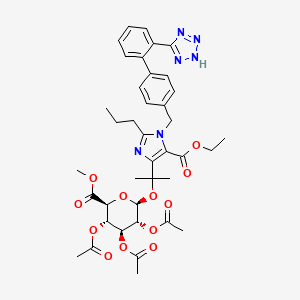
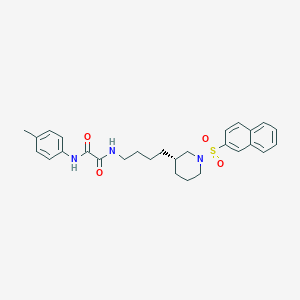
![Methyl 2-[4-(aminomethyl)pyrrolidin-2-yl]acetate Dihydrochloride Salt](/img/structure/B13849527.png)
![3-Piperidin-4-yl-[1,3]oxazolo[4,5-b]pyridin-2-one](/img/structure/B13849529.png)
